Ethyl 2-[3-(methylamino)phenyl]acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[3-(methylamino)phenyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-14-11(13)8-9-5-4-6-10(7-9)12-2/h4-7,12H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCZLEHZJPOLBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=CC=C1)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200214-39-7 | |
| Record name | ethyl 2-[3-(methylamino)phenyl]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Ethyl 2 3 Methylamino Phenyl Acetate
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of ethyl 2-[3-(methylamino)phenyl]acetate. Key parameters that are typically adjusted include the choice of catalyst, solvent, temperature, reaction time, and the stoichiometry of reagents. researchgate.netresearchgate.net
For palladium-catalyzed arylations, the yield is highly dependent on the ligand-metal combination, the base, and the solvent. The development of specialized phosphine (B1218219) ligands has enabled these reactions to proceed under milder conditions and with a broader substrate scope, including less reactive aryl chlorides. acs.org
In esterification reactions, temperature and catalyst loading are critical variables. Studies on the esterification of phenylacetic acid show that increasing the catalyst amount generally increases the yield up to an optimal point. nih.gov For example, in the synthesis of ethyl acetate (B1210297), optimizing the temperature to 80°C and the catalyst concentration to 1% resulted in a conversion of over 89%. dergipark.org.tr The removal of water, a byproduct of the reaction, is also a key strategy to shift the equilibrium and improve conversion. dergipark.org.tr
For reductive aminations, pH control can be important. The reaction requires the formation of an imine/iminium ion, which is favored under slightly acidic conditions, but the reducing agent must remain active. The choice of solvent can also impact yields; while dichloromethane (B109758) is common, other solvents like tetrahydrofuran (B95107) (THF) or even water have been used successfully. organic-chemistry.orgresearchgate.net For instance, one study found that switching the solvent from dichloromethane to THF improved the yield of a multi-component reaction from 55% to 80%. researchgate.net Adjusting the stoichiometry, such as using a slight excess of the amine, can also lead to significant improvements in yield. researchgate.net
Table 3: Optimization Parameters for Relevant Reactions
| Reaction Type | Parameter Optimized | Condition | Effect on Yield/Conversion | Reference |
|---|---|---|---|---|
| Esterification | Temperature | 80°C | Increased conversion to 89.35% | dergipark.org.tr |
| Esterification | Catalyst Amount | 0.75 g (nanoclay) | Maximum yield achieved | nih.gov |
| Multi-component | Solvent | THF | Yield improved from 55% (CH₂Cl₂) to 80% | researchgate.net |
Green Chemistry Principles in this compound Synthesis
The conventional synthesis of this compound can be envisioned through a multi-step process, each step offering opportunities for the integration of greener practices. A plausible traditional route involves the nitration of phenylacetic acid, followed by esterification, reduction of the nitro group to an amine, and finally, N-methylation. Each of these transformations can be re-evaluated through the lens of green chemistry to devise more sustainable pathways.
A key starting material for a greener synthesis is ethyl 2-(3-aminophenyl)acetate. The preparation of this intermediate often involves the reduction of ethyl 2-(3-nitrophenyl)acetate. Traditional reduction methods frequently employ reagents like tin or zinc in acidic media, which generate significant metallic waste. A greener alternative is the use of iron in the presence of ammonium (B1175870) chloride in an ethanol (B145695)/water solvent system. acs.org This method is not only safer and less expensive than catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas, but it also utilizes more benign reagents and solvents. acs.org
With the precursor ethyl 2-(3-aminophenyl)acetate in hand, the subsequent N-methylation is a critical step where green chemistry principles can be effectively applied. Traditional N-methylation agents, such as methyl iodide or dimethyl sulfate (B86663), are highly toxic and produce stoichiometric amounts of waste salts. acs.org Greener alternatives focus on the use of less hazardous reagents, catalytic processes, and renewable feedstocks.
Reductive Amination:
Reductive amination represents a highly efficient and atom-economical approach for the synthesis of amines. orgsyn.org This one-pot reaction involves the condensation of an amine with a carbonyl compound to form an imine, which is then reduced in situ to the desired amine. orgsyn.org In the context of this compound synthesis, this could involve the reaction of ethyl 2-(3-aminophenyl)acetate with formaldehyde, followed by reduction. The use of mild and selective reducing agents is crucial for the success of this method. Reductive amination is considered a green process as it can often be performed catalytically under mild conditions, reducing the number of synthetic steps and associated waste. orgsyn.org
Catalytic N-Methylation with Sustainable C1 Sources:
The direct N-methylation of amines using sustainable and non-toxic C1 sources is a cornerstone of green amine synthesis.
Methanol (B129727): Methanol, which can be produced from renewable biomass, serves as an excellent green methylating agent. nih.gov Heterogeneous catalysts, such as platinum supported on carbon (Pt/C), can facilitate the N-methylation of aromatic amines with methanol via a "hydrogen-borrowing" mechanism. nih.gov This process is highly selective for mono-N-methylation of aromatic amines and offers the advantage of a reusable catalyst. nih.gov
Carbon Dioxide (CO₂): The utilization of carbon dioxide, a greenhouse gas, as a C1 feedstock is a highly attractive green strategy. Catalyst-free N-methylation of amines has been demonstrated using CO₂ in the presence of a silane (B1218182) reducing agent. nih.gov This method avoids the need for metal catalysts and utilizes an abundant and non-toxic C1 source.
Dimethyl Carbonate (DMC): Dimethyl carbonate (DMC) is an environmentally benign methylating agent, serving as a non-toxic substitute for dimethyl sulfate and methyl halides. nih.govjetir.orgnih.gov The reaction of aromatic amines with DMC, often in the presence of a base or under microwave irradiation, can afford N-methylated products with high selectivity and yield. acs.orgacs.org This method avoids the formation of inorganic salt byproducts, contributing to a cleaner process. nih.gov
Biocatalysis:
Enzymatic catalysis offers a powerful tool for green synthesis due to the high selectivity, mild reaction conditions (typically aqueous media at ambient temperature and pressure), and biodegradability of the catalysts (enzymes). illinois.edunih.gov
Methyltransferases: Engineered methyltransferases can be employed for the regioselective N-methylation of aromatic amines. researchgate.net These biocatalytic systems often utilize a recyclable cofactor, such as S-adenosyl-L-methionine (SAM), making the process more economically viable and sustainable. researchgate.net
Acyltransferases: For the esterification step in the synthesis of the precursor, immobilized acyltransferases can be used in aqueous media, a significant improvement over traditional acid-catalyzed esterification in organic solvents. nih.gov An acyltransferase from Mycobacterium smegmatis has shown high conversion rates for the synthesis of 2-phenethyl acetate in water. nih.gov
The following table summarizes and compares various synthetic strategies for the key steps in the production of this compound, highlighting the advantages of green chemistry approaches.
| Reaction Step | Method | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Green Chemistry Remarks |
| Reduction of Nitro Group | Traditional | Sn/HCl or Fe/HCl | Acidic Water | Reflux | Variable | Generates significant metallic and acidic waste. |
| Greener | Fe/NH₄Cl | Ethanol/Water | Reflux | Good | Safer, cheaper, and uses more benign reagents. acs.org | |
| N-Methylation | Traditional | CH₃I or (CH₃)₂SO₄ | Organic Solvent | Variable | High | Use of highly toxic and carcinogenic reagents; produces salt waste. acs.org |
| Greener (Reductive Amination) | Formaldehyde/Reducing Agent | Various | Mild | High | One-pot reaction, high atom economy. orgsyn.org | |
| Greener (Catalytic) | Methanol over Pt/C | Methanol | 150 | Up to 98% | Uses renewable feedstock, reusable catalyst. nih.gov | |
| Greener (Catalytic) | CO₂/PhSiH₃ | DMF | 90 | Up to 95% | Utilizes CO₂, catalyst-free. nih.gov | |
| Greener (Catalytic) | Dimethyl Carbonate (DMC) | DMC (reagent & solvent) | High | High | Non-toxic reagent, no salt byproduct. nih.govnih.gov | |
| Greener (Biocatalytic) | Methyltransferase/SAM recycling | Aqueous Buffer | Ambient | Up to 99% | High selectivity, mild conditions, biodegradable catalyst. researchgate.net |
Reactivity and Chemical Transformations of Ethyl 2 3 Methylamino Phenyl Acetate
Chemical Transformations Involving the Ester Functionality
The ethyl ester group is a classic carboxylate derivative that is susceptible to nucleophilic acyl substitution and reduction.
Hydrolysis of the ester group provides the corresponding carboxylic acid, (3-(methylamino)phenyl)acetic acid, a key intermediate for further reactions. orgsyn.orgbiosynth.com This transformation can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is a reversible equilibrium process, typically requiring a large excess of water to drive the reaction to completion. libretexts.orgnih.govlibretexts.org Conversely, base-catalyzed hydrolysis, often termed saponification, is an irreversible reaction that yields the carboxylate salt of the acid. libretexts.orgnih.govlibretexts.org Subsequent acidification of the salt regenerates the free carboxylic acid. orgsyn.org
Transesterification involves the reaction of the ethyl ester with a different alcohol, typically in the presence of an acid or base catalyst, to form a new ester and ethanol (B145695). This process is also an equilibrium, and the reaction is often driven forward by using the new alcohol as the solvent or by removing the ethanol as it forms.
Table 1: Predicted Hydrolysis and Transesterification Reactions
| Reaction | Reagents & Conditions | Expected Product |
| Acidic Hydrolysis | H₂O, H⁺ (e.g., HCl, H₂SO₄), heat | (3-(Methylamino)phenyl)acetic acid + Ethanol |
| Basic Hydrolysis (Saponification) | 1. NaOH(aq) or KOH(aq), heat2. H₃O⁺ (workup) | (3-(Methylamino)phenyl)acetic acid + Ethanol |
| Transesterification | R-OH, H⁺ or RO⁻ catalyst, heat | Ethyl 2-[3-(methylamino)phenyl]acetate + Ethanol |
The ester can be converted into an amide by reacting it with ammonia (B1221849) or a primary or secondary amine. organic-chemistry.orggoogle.com This reaction, known as aminolysis, typically requires heating and may be facilitated by catalysts. The reaction with ammonia would yield 2-(3-(methylamino)phenyl)acetamide, while reaction with another amine would produce an N-substituted amide.
Reduction of the ester functionality is readily accomplished using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose, which will reduce the ester to the corresponding primary alcohol, 2-(3-(methylamino)phenyl)ethanol. This transformation provides a different reactive handle on the side chain for further synthetic elaboration.
Table 2: Predicted Amidation and Reduction Reactions
| Reaction | Reagents & Conditions | Expected Product |
| Amidation (Aminolysis) | NH₃, heat | 2-(3-(Methylamino)phenyl)acetamide + Ethanol |
| Amidation (Aminolysis) | R'R''NH, heat | N,N-R',R''-2-(3-(methylamino)phenyl)acetamide + Ethanol |
| Ester Reduction | 1. LiAlH₄, Et₂O or THF2. H₃O⁺ (workup) | 2-(3-(Methylamino)phenyl)ethanol |
Reactions at the Secondary Amine Moiety
The secondary amine group is nucleophilic and can readily participate in alkylation, acylation, and cyclization reactions.
The nitrogen atom of the methylamino group can be further alkylated. This can be achieved through nucleophilic substitution with alkyl halides or via reductive amination with aldehydes or ketones. nih.govnih.gov These reactions would convert the secondary amine into a tertiary amine.
Acylation of the secondary amine occurs readily with acylating agents such as acyl chlorides or acid anhydrides to form an N-acetylated product, which is an amide. google.com For example, reaction with acetyl chloride in the presence of a base would yield Ethyl 2-[3-(N-methylacetamido)phenyl]acetate. This transformation is often used as a method to protect the amine functionality.
Table 3: Predicted N-Alkylation and N-Acylation Reactions
| Reaction | Reagents & Conditions | Expected Product |
| N-Alkylation | R-X (alkyl halide), Base (e.g., K₂CO₃) | Ethyl 2-[3-(N-methyl-N-alkylamino)phenyl]acetate |
| N-Acylation | Acyl chloride (RCOCl), Base (e.g., Pyridine) | Ethyl 2-[3-(N-methylacetamido)phenyl]acetate |
The structure of this compound is well-suited for intramolecular cyclization reactions to form various nitrogen-containing heterocycles, which are prominent scaffolds in medicinal chemistry.
One of the most probable cyclizations is an intramolecular amidation to form a lactam. This reaction would lead to the formation of a 5-membered ring, resulting in an oxindole (B195798) derivative. Specifically, the reaction would produce 1-methylindolin-2-one . This type of cyclization is a common strategy for synthesizing oxindoles. nih.govorganic-chemistry.orgrsc.orgresearchgate.net
Another potential cyclization pathway could lead to the formation of a six-membered ring, a tetrahydroquinoline. This might involve, for instance, the conversion of the acetate (B1210297) side chain into a three-carbon unit (e.g., via acylation followed by reduction and cyclization) or reaction with a suitable two-carbon electrophile. For example, a Friedel-Crafts type cyclization of an N-(3-chloropropionyl) derivative, formed after hydrolysis and acylation, is a known method for producing hydroquinolinones. google.com The formation of tetrahydroquinolines often involves domino reactions, including reduction-cyclization sequences or acid-catalyzed ring closures. nih.gov
Table 4: Plausible Heterocyclic Products from Cyclization
| Heterocycle Type | Plausible Intermediate/Reaction | Product Structure |
| Oxindole | Intramolecular amidation | 1-Methylindolin-2-one |
| Tetrahydroquinolin-2-one | Hydrolysis, N-acylation with 3-chloropropionyl chloride, then Friedel-Crafts cyclization | 6-Hydroxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-one |
Electrophilic Aromatic Substitution Reactions on the Phenyl Ring
The phenyl ring of this compound can undergo electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is controlled by the directing effects of the two existing substituents: the -NHCH₃ group and the -CH₂COOEt group.
The methylamino group is a powerful activating group and an ortho, para-director due to the lone pair of electrons on the nitrogen atom which can be donated to the ring by resonance. The ethyl acetate group (-CH₂COOEt) is generally considered a weak deactivating group and an ortho, para-director because the primary site of deactivation is the carbonyl, which is insulated from the ring by a methylene (B1212753) (-CH₂-) group. However, in the context of directing effects, the powerful activating nature of the amino group will overwhelmingly dominate. masterorganicchemistry.com Therefore, incoming electrophiles will be directed to the positions ortho and para to the methylamino group. These correspond to positions 2, 4, and 6 on the ring. Steric hindrance from the adjacent substituents may influence the ratio of the products, potentially favoring substitution at the less hindered position 4 and 6 over position 2.
Common EAS reactions like nitration, halogenation, and Friedel-Crafts reactions are expected to proceed at these activated positions. libretexts.org It is noteworthy that strongly activating substituents like the methylamino group can sometimes lead to polysubstitution, especially under harsh reaction conditions. nih.gov
Table 5: Predicted Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Major Predicted Product(s) |
| Nitration | HNO₃, H₂SO₄ | Ethyl 2-[3-(methylamino)-4-nitrophenyl]acetate and Ethyl 2-[3-(methylamino)-6-nitrophenyl]acetate |
| Bromination | Br₂, FeBr₃ | Ethyl 2-[4-bromo-3-(methylamino)phenyl]acetate and Ethyl 2-[6-bromo-3-(methylamino)phenyl]acetate |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Ethyl 2-[4-acyl-3-(methylamino)phenyl]acetate and Ethyl 2-[6-acyl-3-(methylamino)phenyl]acetate |
Advanced Organometallic Chemistry with Aryl Acetate Scaffolds
The aryl acetate scaffold, particularly as represented by this compound, serves as a versatile platform for a variety of advanced organometallic transformations. The presence of the electron-donating methylamino group and the ester functionality on the aromatic ring influences the reactivity of the C-H and potential C-X (where X is a halide or triflate) bonds, making it a substrate of interest in modern catalysis. Key organometallic reactions involving such scaffolds include palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination and the Heck reaction.
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. wikipedia.orgrug.nl While specific studies on this compound are not extensively documented in publicly available literature, the general principles of this reaction are highly applicable. This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a bulky, electron-rich phosphine (B1218219) ligand. wikipedia.orglibretexts.org Given that the target molecule already contains an amino group, its utility in Buchwald-Hartwig reactions would more likely involve it acting as the amine coupling partner if the aromatic ring were functionalized with a leaving group, or as a substrate for further N-arylation. The choice of ligand is crucial for the success of these couplings, with bi- and monophosphine ligands being developed to accommodate a wide range of substrates. wikipedia.orgrug.nl
The Heck reaction, another cornerstone of palladium catalysis, facilitates the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orglibretexts.org The aryl acetate moiety can, in principle, undergo Heck reactions if appropriately functionalized with a halide. The reaction conditions, including the choice of palladium precursor, ligand, and base, are critical for achieving high yields and selectivities. organic-chemistry.org
Furthermore, palladium-catalyzed Negishi cross-coupling reactions have been successfully employed to form C(sp²)–CF₂ bonds using ethyl bromodifluoroacetate with aryl bromides or triflates, highlighting the utility of ethyl acetate derivatives in constructing complex molecular architectures under mild conditions. nih.gov This demonstrates the potential for functionalizing the aryl ring of compounds like this compound through similar C-C bond-forming reactions.
Below is a representative data table illustrating typical conditions for palladium-catalyzed cross-coupling reactions on aryl halide substrates, which are analogous to potential transformations of a halogenated derivative of this compound.
| Reaction Type | Aryl Halide/Triflate | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |
| Buchwald-Hartwig Amination | Aryl Bromide | Primary Amine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | High |
| Heck Reaction | Aryl Iodide | Alkene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | Good to High |
| Negishi Coupling | Aryl Bromide | Ethyl Bromodifluoroacetate (in situ zinc reagent) | Pd(dba)₂ / SPhos | THF | 85 |
Stereochemical Considerations in Transformations
The stereochemical outcomes of reactions involving this compound and related aryl acetate scaffolds are of significant interest, particularly in the synthesis of chiral molecules for pharmaceutical applications. The generation of new stereocenters can be achieved through various asymmetric catalytic methods, including hydrogenation and C-C bond-forming reactions.
Asymmetric hydrogenation is a powerful tool for the enantioselective reduction of prochiral double bonds. For instance, α-substituted enamides can undergo rhodium-catalyzed asymmetric reductive hydroformylation to produce chiral 1,3-amino alcohols with high enantioselectivity. nih.gov This methodology could potentially be applied to derivatives of this compound where an enamide functionality is introduced. The choice of chiral ligand is paramount in controlling the stereochemical course of the reaction. nih.gov Similarly, rhodium-catalyzed asymmetric hydrogenation of unprotected N-H imines, assisted by thiourea-containing ligands, has been shown to produce chiral amines in high yields and enantioselectivities. nih.gov
Organocatalysis offers a complementary approach to metal-catalyzed reactions for the asymmetric synthesis of amino acid derivatives. rsc.orgresearchgate.net For example, the diastereo- and enantioselective nucleophilic addition of oxazolones to α,β-unsaturated aldehydes, catalyzed by diarylprolinol silyl (B83357) ethers, provides access to chiral quaternary amino acids. nih.gov This highlights the potential for creating stereocenters adjacent to the amino acid-like core of the target molecule.
The following table summarizes key findings in asymmetric catalysis relevant to the transformation of aryl acetate and related scaffolds, showcasing the high levels of stereocontrol achievable.
| Reaction Type | Substrate Type | Catalyst System | Key Feature | Enantiomeric Excess (ee, %) |
| Asymmetric Reductive Hydroformylation | α-Substituted Enamides | Rh(CO)₂(acac) / (R,R)-TFPNH-BIBOP | Formation of chiral γ-amino alcohols | up to 99 |
| Asymmetric Hydrogenation | Unprotected N-H Imines | Rh / Bisphosphine-Thiourea | Formation of chiral amines | up to 95 |
| Organocatalytic Michael Addition | Oxazolones and α,β-Unsaturated Aldehydes | Diarylprolinol Silyl Ether | Synthesis of chiral quaternary amino acids | up to >99 |
Spectroscopic Characterization Techniques in Research on Ethyl 2 3 Methylamino Phenyl Acetate
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. For a molecule like Ethyl 2-[3-(methylamino)phenyl]acetate, while standard one-dimensional (1D) ¹H and ¹³C NMR provide initial data, advanced 2D techniques are crucial for definitive assignments, especially for its derivatives.
2D NMR Techniques for Structural Elucidation of Derivatives
In the synthesis of derivatives of this compound, where additional functional groups or substituents might be introduced, spectral overlap and complexity can increase. Two-dimensional (2D) NMR techniques are essential to resolve these ambiguities by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For a derivative, COSY would map the correlations within the ethyl group (CH₂ and CH₃) and, crucially, trace the connectivity between protons on the aromatic ring, confirming their substitution pattern.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It provides an unambiguous assignment of each carbon atom that bears a proton.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons over two or three bonds. It is instrumental in piecing together the molecular skeleton. For instance, it would show a correlation from the N-H proton to the aromatic carbons ortho and para to the nitrogen, and from the methylene (B1212753) (CH₂) protons of the acetate (B1210297) group to the ester carbonyl carbon and the aromatic carbon at the point of attachment.
The following table illustrates the hypothetical ¹H and ¹³C NMR chemical shifts for the parent compound, which would serve as a basis for analyzing its derivatives.
| Atom/Group | Hypothetical ¹H NMR δ (ppm) | Hypothetical ¹³C NMR δ (ppm) | Key HMBC Correlations |
| Ethyl CH₃ | 1.25 (t) | 14.2 | To Ethyl CH₂ |
| Ethyl CH₂ | 4.15 (q) | 60.9 | To Ethyl CH₃, C=O |
| Phenyl-CH₂ | 3.60 (s) | 41.5 | To C=O, Aromatic C1, C2, C6 |
| N-CH₃ | 2.85 (s) | 30.8 | To Aromatic C3 |
| N-H | ~3.80 (br s) | - | To Aromatic C2, C4 |
| Aromatic C1 | - | 135.0 | From Phenyl-CH₂ |
| Aromatic C2 | 6.70 (d) | 118.0 | From Phenyl-CH₂, N-H |
| Aromatic C3 | - | 148.5 | From N-CH₃, Aromatic H4, H2 |
| Aromatic C4 | 6.60 (d) | 113.5 | From N-H, Aromatic H5 |
| Aromatic C5 | 7.15 (t) | 129.5 | From Aromatic H4, H6 |
| Aromatic C6 | 6.65 (s) | 114.0 | From Phenyl-CH₂, Aromatic H5 |
| Ester C=O | - | 172.0 | From Phenyl-CH₂, Ethyl CH₂ |
Dynamic NMR Studies of Conformational Equilibria
Molecules are not static; they undergo various dynamic processes, such as bond rotations, which can often be studied by NMR. For this compound, two key conformational equilibria could be investigated using Dynamic NMR (DNMR):
Rotation around the C(aryl)-N bond: The partial double bond character between the nitrogen lone pair and the aromatic π-system can create a significant energy barrier to rotation.
Rotation of the ethyl acetate group: Free rotation around the C(aryl)-CH₂ bond might also be hindered.
DNMR experiments involve acquiring spectra at various temperatures. At low temperatures, if the rotation is slow on the NMR timescale, separate signals for non-equivalent nuclei in different conformers may be observed. As the temperature increases, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak, and finally sharpen into an averaged signal. By analyzing the coalescence temperature and the peak separation at low temperatures, the free energy of activation (ΔG‡) for the rotational barrier can be calculated, providing valuable insight into the molecule's conformational flexibility.
| Dynamic Process | Hypothetical Coalescence Temp. (K) | Calculated ΔG‡ (kJ/mol) |
| C(aryl)-N Bond Rotation | 280 | 58 |
| C(aryl)-CH₂ Bond Rotation | 220 | 45 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a rapid and non-destructive method for identifying the functional groups within a molecule. The techniques are complementary; FT-IR is sensitive to polar bonds with strong dipole moment changes during vibration (like C=O), while Raman is more sensitive to non-polar, symmetric bonds (like aromatic C=C).
For this compound, FT-IR would be particularly effective for identifying the key functional groups. The N-H stretch of the secondary amine would appear as a single, sharp band, distinguishing it from the two bands of a primary amine. researchgate.net The C=O stretch of the ester group is typically a very strong and sharp absorption. Raman spectroscopy would complement this by providing clear signals for the aromatic ring vibrations.
The following table summarizes the expected characteristic vibrational frequencies.
| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Intensity |
| Secondary Amine (N-H) | Stretch | 3350 - 3450 | Weak |
| Ester (C=O) | Stretch | 1730 - 1750 | Weak |
| Aromatic Ring (C=C) | Stretch | 1580 - 1610, 1450 - 1500 | Strong |
| Ester (C-O) | Stretch | 1150 - 1250 | Medium |
| Aromatic Amine (C-N) | Stretch | 1250 - 1340 | Medium |
| Aromatic C-H | Stretch | 3000 - 3100 | Strong |
| Aliphatic C-H | Stretch | 2850 - 2980 | Strong |
High-Resolution Mass Spectrometry (HRMS) in Mechanistic Studies
High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the precise elemental composition of a compound by measuring its mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 parts per million, ppm). For this compound (C₁₁H₁₅NO₂), HRMS would confirm its molecular formula by matching the experimentally measured mass to the calculated theoretical mass.
Calculated Monoisotopic Mass: 193.1103 g/mol uni.lu
Expected HRMS [M+H]⁺: 194.1176 m/z uni.lu
In mechanistic studies, HRMS is indispensable for identifying reaction intermediates, byproducts, or final products. For example, if this compound were used in a reaction, HRMS could be used to analyze the crude reaction mixture to detect the exact masses of all species present, allowing for the proposal and confirmation of a reaction pathway. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments further aids in structural confirmation. uni.lu
The table below shows predicted m/z values for common adducts that would be observed in an HRMS analysis. uni.lu
| Adduct | Molecular Formula | Predicted m/z |
| [M+H]⁺ | C₁₁H₁₆NO₂⁺ | 194.1176 |
| [M+Na]⁺ | C₁₁H₁₅NNaO₂⁺ | 216.0995 |
| [M+K]⁺ | C₁₁H₁₅KNO₂⁺ | 232.0734 |
| [M+NH₄]⁺ | C₁₁H₁₉N₂O₂⁺ | 211.1441 |
X-ray Crystallography for Solid-State Structural Analysis of Derivatives
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, providing precise data on bond lengths, bond angles, and intermolecular interactions in the solid state. Since this compound is likely an oil or a low-melting solid at ambient temperature, obtaining a single crystal suitable for diffraction may be challenging.
Therefore, this technique is more commonly applied to stable, crystalline derivatives. For instance, the parent compound could be converted into a salt (e.g., a hydrochloride salt) or a different amide derivative that readily forms high-quality crystals.
A successful crystallographic analysis would yield:
Unambiguous Confirmation of Connectivity: Absolute proof of the molecular structure.
Detailed Conformational Information: The precise torsion angles defining the orientation of the methylamino and ethyl acetate groups relative to the phenyl ring.
Intermolecular Interactions: A detailed map of how the molecules pack in the crystal lattice, revealing hydrogen bonds (e.g., involving the N-H group and the ester carbonyl) and other non-covalent interactions that stabilize the solid-state structure. rsc.orgnih.gov
Below is a table of hypothetical crystal data that might be obtained for a crystalline derivative of the target compound.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.5 |
| b (Å) | 15.5 |
| c (Å) | 8.0 |
| α (°) | 90 |
| β (°) | 105 |
| γ (°) | 90 |
| Volume (ų) | 1135 |
| Z (molecules/unit cell) | 4 |
Computational and Theoretical Investigations of Ethyl 2 3 Methylamino Phenyl Acetate
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Ethyl 2-[3-(methylamino)phenyl]acetate, these calculations reveal the distribution of electrons and the energies of molecular orbitals, which are crucial determinants of its chemical behavior.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. Calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is indicative of the molecule's ability to donate electrons, while the LUMO represents its capacity to accept electrons. scispace.com The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. chemmethod.com
For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the nitrogen atom of the methylamino group, due to the electron-donating nature of the amino substituent. Conversely, the LUMO is likely distributed over the phenyl ring and the carbonyl group of the ethyl acetate (B1210297) moiety. scispace.com A smaller HOMO-LUMO gap suggests higher reactivity.
A variety of quantum chemical descriptors can be derived from the HOMO and LUMO energies, including chemical hardness (η), softness (σ), electronegativity (χ), chemical potential (µ), and the global electrophilicity index (ω). researchgate.net These parameters are instrumental in evaluating the stability and reactivity of the molecule. researchgate.net
Table 1: Calculated Quantum Chemical Parameters for this compound (Illustrative)
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | -5.2 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -0.8 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.4 | ELUMO - EHOMO |
| Electronegativity (χ) | 3.0 | -(EHOMO + ELUMO)/2 |
| Chemical Hardness (η) | 2.2 | (ELUMO - EHOMO)/2 |
| Chemical Potential (µ) | -3.0 | (EHOMO + ELUMO)/2 |
Note: The values in this table are illustrative and based on typical DFT calculations for structurally similar aromatic amines and esters. Actual values would require specific calculations for this molecule.
The aromaticity of the benzene (B151609) ring in this compound is influenced by its two substituents: the methylamino group (-NHCH₃) and the ethyl acetate group (-CH₂COOCH₂CH₃). Aromaticity can be quantified using descriptors such as the Harmonic Oscillator Model of Aromaticity (HOMA) for geometry and Nucleus-Independent Chemical Shift (NICS) for magnetic properties. researchgate.net
The methylamino group is an activating, electron-donating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the π-system of the ring through resonance. libretexts.org This donation of electron density tends to increase the aromaticity of the ring. The ethyl acetate group, particularly the carbonyl, is generally considered an electron-withdrawing group. Substituents that donate electron density generally enhance the aromatic character of the ring. researchgate.netresearchgate.net
Conformational Analysis and Potential Energy Surfaces
The flexibility of this compound arises from the rotation around several single bonds, including the C-N bond of the methylamino group, the C-C bond connecting the phenyl ring to the acetate group, and the bonds within the ethyl ester chain. Conformational analysis aims to identify the most stable arrangements of the atoms (conformers) and the energy barriers between them. unife.it
A potential energy surface (PES) can be generated by systematically changing the key dihedral angles and calculating the energy at each point. researchgate.net For the ethyl acetate moiety, studies on similar molecules have shown that a cis conformation around the O=C-O-R bond is often preferred in aliphatic acetates. unife.it The rotation of the entire ethyl acetate group relative to the phenyl ring and the orientation of the methylamino group will lead to several local energy minima on the PES. The global minimum will represent the most stable conformer of the molecule.
Computational Studies of Reaction Mechanisms Involving the Compound
Computational chemistry is a powerful tool for elucidating reaction mechanisms at a molecular level. For this compound, several types of reactions could be computationally investigated. Given the electron-rich nature of the aromatic ring, a key reaction type would be electrophilic aromatic substitution. Theoretical studies can map the entire reaction pathway, identifying transition states and intermediates, and thereby calculating activation energies. researchgate.net
Another area of investigation could be the hydrolysis of the ester group, a reaction common to ethyl esters. researchgate.net Computational modeling can provide insights into the mechanism of this reaction under different conditions (e.g., acidic or basic catalysis). Furthermore, reactions involving the amine functionality, such as N-alkylation or acylation, could also be modeled.
Molecular Modeling of Interactions with Catalytic Systems
Molecular modeling can simulate the interaction of this compound with various catalytic systems. For instance, in reactions such as cross-coupling, where a catalyst (often a transition metal complex) is employed, modeling can help understand how the substrate binds to the catalyst's active site. researchgate.net
The functional groups of the molecule—the secondary amine, the aromatic ring, and the ester—can all serve as potential binding sites for a catalyst. Docking studies and molecular dynamics simulations can predict the preferred binding modes and interaction energies. This information is invaluable for designing more efficient catalytic processes or for understanding the role of this compound as a ligand in organometallic chemistry. For example, modeling could explore its interaction with platinum-group metal catalysts, which are common in organic synthesis. researchgate.net
Application of Ethyl 2 3 Methylamino Phenyl Acetate As a Versatile Building Block in Complex Molecule Synthesis
Synthesis of Nitrogen-Containing Heterocyclic Systems
The presence of both a nucleophilic secondary amine and an electrophilic ester group within the same molecule makes Ethyl 2-[3-(methylamino)phenyl]acetate an ideal precursor for intramolecular cyclization reactions to form nitrogen-containing heterocycles. These heterocyclic scaffolds are prevalent in pharmaceuticals, agrochemicals, and materials science.
The secondary amine can readily participate in reactions with carbonyl compounds or their equivalents to form imines or enamines, which can then undergo intramolecular cyclization. Furthermore, the ester moiety can be hydrolyzed to the corresponding carboxylic acid, opening up pathways for amide bond formation and the synthesis of lactams. The methylene (B1212753) group, activated by the adjacent aromatic ring and ester, is also a site for various C-C and C-N bond-forming reactions.
One important class of heterocycles accessible from this precursor is the oxindole (B195798) family. Oxindoles are core structures in many biologically active compounds. Palladium-catalyzed intramolecular C-H amination or α-arylation of N-acyl or N-sulfonyl derivatives of this compound can provide a direct route to substituted oxindoles. google.comgoogle.com For instance, after N-acylation, a palladium catalyst can facilitate the coupling of the aromatic C-H bond ortho to the amino group with the α-carbon of the acetate (B1210297) moiety, leading to the formation of the five-membered oxindole ring.
Another key heterocyclic system that can be synthesized is the quinazolinone scaffold. By reacting the amino group with a suitable synthon, such as an isocyanate or a phosgene (B1210022) equivalent, followed by intramolecular cyclization involving the ester group (or the corresponding carboxylic acid), various quinazolinone derivatives can be constructed. chemicalbook.com These compounds are known for their broad spectrum of pharmacological activities.
The table below illustrates potential heterocyclic systems that can be derived from this compound.
| Heterocyclic System | Synthetic Strategy | Key Reaction Type |
| Oxindoles | N-Acylation followed by intramolecular cyclization. | Palladium-catalyzed C-H arylation google.com |
| Dihydroquinolinones | Intramolecular Friedel-Crafts acylation of the corresponding N-protected propanoic acid. | Acid-catalyzed cyclization |
| Benzodiazepines | Condensation with a suitable 1,2-dielectrophile. | Cyclocondensation |
| Quinazolinones | Reaction with an isocyanate followed by cyclization. | Cyclocondensation chemicalbook.com |
Role in Constructing Polycyclic Scaffolds
The strategic placement of reactive functional groups in this compound also makes it a valuable building block for the synthesis of more complex polycyclic and fused-ring systems. Modern synthetic methodologies, particularly transition-metal-catalyzed reactions, can be employed to construct intricate molecular frameworks from this precursor.
Palladium-catalyzed tandem reactions are powerful tools for building polycyclic structures. rsc.org For example, a derivative of this compound could be designed to undergo a sequence of reactions, such as an initial intermolecular coupling followed by an intramolecular cyclization, in a single pot. A palladium-catalyzed Catellani-type reaction, for instance, could functionalize the ortho C-H bond and subsequently trigger a cyclization event to form a fused bicyclic or tricyclic system. google.com
Furthermore, intramolecular aza-Wacker type cyclizations offer a route to nitrogen-containing polycycles. By introducing an olefinic tether to the nitrogen atom of this compound, a palladium(II) catalyst could mediate the nucleophilic attack of the amine onto the double bond, followed by further transformations to yield complex polycyclic scaffolds. The inherent functionality of the starting material allows for the introduction of various substituents and control over the final structure.
Precursor in Materials Science Research
The functional groups present in this compound make it an attractive monomer or precursor for the synthesis of functional polymers and materials. Aromatic amines and their derivatives are fundamental building blocks for a wide range of high-performance materials. acs.orgnumberanalytics.com
This compound is a bifunctional monomer suitable for step-growth polymerization. The aromatic amine functionality is a key component in the synthesis of high-performance polymers such as polyamides and polyimides, which are known for their excellent thermal stability and mechanical strength. rsc.orgnumberanalytics.com
Polyamides: The secondary amine group can react with dicarboxylic acids or their more reactive derivatives, like diacid chlorides, in a polycondensation reaction to form aromatic polyamides (aramids). mdpi.comresearchgate.netyoutube.com The incorporation of the phenylacetate (B1230308) moiety into the polymer backbone can influence properties such as solubility, processability, and thermal characteristics. rsc.orgresearchgate.net The ester group could also potentially participate in polymerization through transesterification reactions.
Polyimides: While direct polymerization using the secondary amine is less common for polyimides, this compound can be chemically modified to serve as a diamine precursor. For example, the ester group could be used as a handle to link two molecules of the amino ester together, creating a larger diamine monomer. This new diamine could then be reacted with aromatic tetracarboxylic dianhydrides in a two-step process to form a poly(amic acid) intermediate, which is subsequently cyclized to the final polyimide. google.comusm.eduresearchgate.netvt.edu The structure of the resulting polymer can be tailored by the choice of linking group and dianhydride.
The table below summarizes the potential application of the compound in polymer synthesis.
| Polymer Type | Polymerization Reaction | Role of this compound |
| Polyamides | Polycondensation mdpi.comresearchgate.net | Monomer (reacts via amino group) |
| Polyimides | Two-step polycondensation vt.edu | Precursor to a diamine monomer |
The core structure of this compound is a building block for various functional organic materials. Derivatives of aromatic amines are widely used in the field of organic electronics, particularly in the design of materials for Organic Light-Emitting Diodes (OLEDs). nih.govuni-koeln.deyoutube.com
The aminophenyl group is an electron-donating moiety that can be incorporated into larger conjugated systems designed as emitters or host materials in OLED devices. nih.govrsc.org By derivatizing this compound, for example, through coupling reactions at the aromatic ring or transformations of the ester group, novel molecules with specific photophysical properties can be synthesized. These materials could be designed to exhibit properties like thermally activated delayed fluorescence (TADF) or serve as hosts for phosphorescent emitters, which are crucial for achieving high efficiency in OLEDs. nih.gov
Additionally, the structural motifs can be used in the design of functional dyes or as components in other advanced materials. For instance, phenylacetic acid, the hydrolyzed form of the ester, is used in the formulation of therapeutic deep eutectic solvents (THEDESs), highlighting the potential for its derivatives in creating novel solvent systems or functional liquids. mdpi.com
Development of Novel Synthetic Routes to Bioactive Molecule Precursors
The versatility of this compound makes it a valuable starting material for developing new synthetic pathways to precursors of biologically active molecules. The phenylacetate structure itself is a known precursor in the synthesis of various compounds, including some that are regulated due to their use in illicit drug manufacturing, such as phenylacetone. nih.govwikipedia.org
More importantly, the combination of functional groups allows for the strategic construction of complex intermediates for the pharmaceutical and agrochemical industries. Phenylacetic acid and its derivatives are precursors to a range of pharmaceuticals, including diclofenac (B195802) and penicillin G. wikipedia.org The amino group on the phenyl ring provides a key site for introducing further complexity and tailoring the molecule towards a specific biological target. For example, it can be a key attachment point in the synthesis of kinase inhibitors, a major class of therapeutic agents.
The compound can be used to generate libraries of related structures by systematically varying the substituents on the nitrogen atom and the aromatic ring. These libraries are essential in the drug discovery process for identifying lead compounds with desired biological activity. The ester group can be converted to an amide, a hydroxamic acid, or other functional groups commonly found in bioactive molecules, further expanding the synthetic possibilities. researchgate.net
Analytical Methodologies for Research Scale Investigation of Ethyl 2 3 Methylamino Phenyl Acetate and Its Derivatives
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for the separation, purification, and purity evaluation of ethyl 2-[3-(methylamino)phenyl]acetate and its analogs. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques employed for these purposes.
Reverse-phase HPLC (RP-HPLC) is a powerful and versatile technique for assessing the purity of this compound, a moderately polar compound. Method development typically involves optimizing the stationary phase, mobile phase composition, and detector settings to achieve adequate resolution of the main compound from any impurities or starting materials.
A common starting point for method development would be a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase usually consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol (B129727). The aqueous component often contains additives like formic acid or triethylamine to improve peak shape and control the ionization state of the analyte. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of both polar and non-polar impurities.
Table 1: Illustrative HPLC Method Parameters for Purity Analysis of this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This table presents a typical set of starting conditions for the HPLC analysis of this compound. Optimization of the gradient slope, flow rate, and mobile phase additives may be necessary to achieve the desired separation.
For the analysis of amino acid derivatives, derivatization with reagents like phenyl isothiocyanate (PITC) to form phenylthiocarbamyl (PTC) derivatives can enhance UV detection and improve chromatographic performance nih.gov.
Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC is an excellent tool for identifying and quantifying volatile byproducts or impurities that may be present in a sample, such as residual starting materials or low-boiling point side-products.
Due to the presence of the secondary amine and ester functional groups, which can lead to peak tailing and poor chromatographic performance, derivatization is often a necessary step for the GC analysis of this compound and its derivatives. Common derivatization strategies include silylation, which targets the active hydrogen on the amine, or acylation. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for silylation . Acylation with reagents such as trifluoroacetic anhydride (TFAA) can also be employed to create more volatile and less polar derivatives suitable for GC analysis gcms.cz.
Table 2: Representative GC Method Parameters for the Analysis of Derivatized this compound
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
This table outlines typical GC conditions for analyzing derivatized forms of this compound. The choice of derivatizing agent and optimization of the temperature program are crucial for successful analysis.
Quantitative Spectroscopic Methods in Reaction Monitoring
Spectroscopic techniques provide real-time or near real-time information on the progress of a chemical reaction, allowing for the determination of reaction kinetics and endpoints without the need for sample workup.
UV-Vis spectroscopy can be a valuable tool for monitoring reactions involving the synthesis or transformation of this compound, particularly when there is a change in the chromophoric system. For instance, in reactions involving the aromatic ring or the formation of conjugated systems, the appearance or disappearance of specific absorption bands can be correlated with the concentration of reactants and products mdpi.comacs.org. The progress of a reaction can be followed by monitoring the change in absorbance at a specific wavelength over time.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H NMR), is a powerful quantitative tool for reaction monitoring. The integrals of specific peaks in the NMR spectrum are directly proportional to the number of protons giving rise to those signals, allowing for the determination of the relative concentrations of reactants, intermediates, and products in the reaction mixture. For example, in the synthesis of this compound via esterification, the disappearance of the signal corresponding to the carboxylic acid proton and the appearance of the signal for the ethyl ester protons can be monitored to track the reaction's progress researchgate.netnih.govacs.org. Kinetic studies using NMR can provide valuable insights into reaction mechanisms and help in optimizing reaction conditions morressier.comresearchgate.net.
Table 3: Application of Spectroscopic Methods in Reaction Monitoring
| Technique | Application | Monitored Species (Example) | Key Advantages |
| UV-Vis Spectroscopy | Monitoring reactions involving changes in conjugation or chromophores. | Formation of an aromatic amine from a nitro precursor. | High sensitivity, suitable for dilute solutions, real-time monitoring. |
| ¹H NMR Spectroscopy | Quantitative analysis of reaction mixtures. | Conversion of a carboxylic acid to an ester. | Provides structural information, quantitative without calibration standards, non-destructive. |
Chiral Analysis of Enantiomeric Excess in Asymmetric Transformations
When this compound or its derivatives are synthesized through asymmetric methods, the determination of the enantiomeric excess (ee) is crucial. Chiral chromatography is the most common and reliable method for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of enantiomers. This can be achieved in two ways: by using a chiral stationary phase (CSP) or by derivatizing the analyte with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral column. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of a wide range of chiral compounds, including amino acid derivatives yakhak.org. The choice of mobile phase, typically a mixture of alkanes and an alcohol, is critical for achieving enantioseparation on these columns.
Chiral Gas Chromatography (GC) can also be employed for the determination of enantiomeric excess, particularly for volatile compounds. Similar to achiral GC, derivatization of the analyte is often necessary to improve its volatility and chromatographic properties. The derivatized enantiomers are then separated on a capillary column coated with a chiral stationary phase, such as a cyclodextrin derivative gcms.cz.
Table 4: Exemplary Chiral HPLC Method for Enantiomeric Excess Determination
| Parameter | Condition |
| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | n-Hexane / Isopropanol (90:10 v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
This table provides an example of a chiral HPLC method for separating enantiomers of a derivative of this compound. The specific chiral stationary phase and mobile phase composition will depend on the exact structure of the analyte.
Future Directions and Research Gaps in the Chemistry of Ethyl 2 3 Methylamino Phenyl Acetate
Exploration of Novel Synthetic Pathways to the Compound
Current synthetic routes to Ethyl 2-[3-(methylamino)phenyl]acetate and its analogs often rely on classical methods. However, the future of its synthesis lies in the adoption of more sophisticated and efficient strategies. A significant research gap exists in the application of modern catalytic systems to streamline its production.
One promising avenue is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination reactions. These methods could allow for the late-stage introduction of the methylamino group or the entire acetate (B1210297) side chain onto a pre-functionalized phenyl ring, offering a modular and flexible approach to a variety of derivatives. For instance, a synthetic strategy employing a Suzuki coupling between a boronic acid derivative and an appropriate alkyl halide could provide an efficient route to ortho-substituted phenylacetic acid derivatives, a methodology that could be adapted for the synthesis of the meta-substituted target compound. inventivapharma.com
Furthermore, the exploration of N-heterocyclic carbene (NHC)-palladium complexes as catalysts could offer enhanced reactivity and selectivity. inventivapharma.com Research into the direct C-H activation of the phenyl ring, followed by functionalization, represents a frontier in synthetic chemistry that could dramatically reduce the number of synthetic steps and improve atom economy.
Another largely unexplored area is the application of biocatalysis. The use of enzymes, such as lipases or esterases, for the synthesis of phenylacetate (B1230308) derivatives has been documented. semanticscholar.org Future research could focus on identifying or engineering enzymes capable of regioselectively aminating a phenylacetic acid precursor or catalyzing the esterification step under mild, environmentally benign conditions. Lyophilized mycelia of fungi like Aspergillus oryzae and Rhizopus oryzae have shown effectiveness in the acylation of alcohols with phenylacetic acids, suggesting a potential biocatalytic route. semanticscholar.org
| Synthetic Approach | Potential Advantages | Key Research Areas |
| Palladium-Catalyzed Cross-Coupling | High efficiency, modularity, functional group tolerance | Development of specific catalysts for meta-substitution, optimization of reaction conditions. |
| Direct C-H Activation | Increased atom economy, reduced synthetic steps | Identification of suitable directing groups and catalysts for regioselective functionalization. |
| Biocatalysis | Mild reaction conditions, high selectivity, sustainability | Screening for and engineering of enzymes for amination and esterification, process optimization. |
Investigation of Undiscovered Reactivity Patterns
The reactivity of this compound is largely dictated by its three key functional groups: the secondary amine, the ester, and the aromatic ring. While predictable reactions can be inferred from these functionalities, a significant gap exists in understanding their interplay and the potential for novel, undiscovered reactivity patterns.
The secondary amine offers a handle for a variety of transformations. Beyond simple N-alkylation or acylation, its potential in directing ortho-lithiation or participating in intramolecular cyclization reactions remains to be thoroughly investigated. The interaction between the lone pair of the nitrogen and the π-system of the aromatic ring influences the regioselectivity of electrophilic aromatic substitution, a phenomenon that could be exploited for the synthesis of polysubstituted derivatives. The study of acid-mediated reactions, which have been shown to induce ring-opening and cyclization in related phenyl-substituted lactams, could reveal novel intramolecular transformations for this compound. researchgate.net
The ester group is a versatile functional handle. Its hydrolysis, amidation, or reduction are standard transformations. However, its influence on the reactivity of the rest of the molecule, particularly in concert with the methylamino group, is not well understood. For example, intramolecular reactions initiated at the ester, potentially leading to the formation of heterocyclic structures, are a plausible but unexplored area.
Development of Sustainable and Eco-Friendly Synthetic Applications
The principles of green chemistry are increasingly guiding synthetic research. For this compound, there is a substantial opportunity to develop synthetic applications that are both innovative and environmentally responsible.
A key area for development is the use of this compound as a building block in sustainable synthetic processes. For example, its synthesis could be integrated into a cascade reaction sequence, minimizing waste and purification steps. The development of enzymatic cascades to convert renewable feedstocks like L-phenylalanine into phenylacetic acid derivatives showcases a sustainable approach that could be adapted. researchgate.netnih.gov
The use of greener solvents and reaction conditions is another critical aspect. Research into performing reactions in water, supercritical fluids, or bio-based solvents would significantly reduce the environmental impact of its synthesis and subsequent transformations. Catalyst-free and solvent-free esterification of phenols with acetic anhydride by optimizing temperature is an example of a green methodology that could be explored. jetir.org Similarly, the use of metal catalysts supported on recyclable materials like montmorillonite clay for esterification reactions presents a sustainable alternative to traditional homogeneous catalysts. jetir.orgnih.gov
Furthermore, the development of synthetic routes that utilize renewable starting materials is a major goal of sustainable chemistry. Investigating pathways that begin with biomass-derived platform chemicals could provide a truly green synthesis of this compound and its derivatives. A palladium-catalyzed carbonylation of benzyl (B1604629) acetate derivatives offers a halogen- and base-free sustainable route to alkyl arylacetates. rsc.org
| Sustainable Approach | Key Features | Research Focus |
| Cascade Reactions | Minimized waste, increased efficiency | Design of multi-step one-pot syntheses. |
| Green Solvents | Reduced environmental impact | Exploration of water, supercritical CO2, and bio-solvents. |
| Heterogeneous Catalysis | Catalyst recyclability, simplified purification | Development of supported metal and enzyme catalysts. |
| Renewable Feedstocks | Reduced reliance on fossil fuels | Investigation of synthetic routes from biomass. |
Theoretical Prediction of New Derivatives with Enhanced Properties
Computational chemistry offers a powerful tool for the rational design of new molecules with desired properties, yet its application to this compound and its potential derivatives is a significant research gap. Theoretical studies can predict a wide range of properties, from spectroscopic signatures to biological activity, thereby guiding synthetic efforts and minimizing trial-and-error experimentation.
Density Functional Theory (DFT) can be employed to investigate the electronic structure, molecular geometry, and vibrational frequencies of the parent compound and its hypothetical derivatives. xisdxjxsu.asia Such studies can provide insights into the molecule's reactivity, stability, and potential intermolecular interactions. For instance, computational predictions of how different substituents on the phenyl ring would alter the electron density and, consequently, the reactivity at the amine and ester functionalities could be invaluable for designing new synthetic strategies. escholarship.org
Molecular docking simulations could be used to predict the binding affinity of novel derivatives to specific biological targets, such as enzymes or receptors. This approach is particularly relevant given that phenylacetic acid derivatives have shown promise as aldose reductase inhibitors and hPPAR agonists. nih.govnih.gov By computationally screening a virtual library of derivatives, researchers can prioritize the synthesis of compounds with the highest predicted activity.
Quantitative Structure-Activity Relationship (QSAR) studies can also be performed to correlate the structural features of a series of derivatives with their observed biological activity or other properties. This can lead to the development of predictive models that can guide the design of new compounds with enhanced performance. Computational tools can also be used to predict the synthetic accessibility of target molecules, further streamlining the discovery process. peerj.comnih.gov
Expanding its Role in Emerging Fields of Chemical Research
While the current applications of this compound are not extensively documented in mainstream research, its structural motifs suggest potential roles in several emerging areas of chemical science. A significant research gap exists in exploring these potential applications.
In the field of medicinal chemistry , the phenylacetic acid scaffold is a well-known pharmacophore. The presence of the methylamino group provides a site for further functionalization, which could be exploited to develop new therapeutic agents. For example, derivatives could be designed as novel inhibitors of enzymes or as ligands for receptors implicated in various diseases. The 2-phenethylamine moiety, structurally related to the core of the target compound, is found in a range of neurologically active compounds. nih.gov
In materials science , the compound could serve as a monomer or a precursor for the synthesis of functional polymers. The amine and ester groups offer potential sites for polymerization or for grafting onto other polymer backbones. The use of the related compound, ethyl phenylacetate, in self-healing epoxy materials suggests that derivatives of this compound could be investigated for similar applications in "smart" materials. researchgate.net
The field of supramolecular chemistry could also benefit from the unique structure of this compound. The combination of a hydrogen bond donor (the amine) and acceptor (the ester) within the same molecule, along with the aromatic ring capable of π-π stacking, makes it an interesting candidate for the design of self-assembling systems, molecular sensors, or host-guest complexes.
Finally, in the area of agrochemicals , phenylacetic acid derivatives have been investigated for their biological activity. nih.gov Exploring the potential of this compound and its derivatives as herbicides, insecticides, or plant growth regulators could open up new avenues for research and development.
Q & A
Basic: What are the established synthetic routes for Ethyl 2-[3-(methylamino)phenyl]acetate, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of this compound typically involves esterification or substitution reactions. A common approach is the coupling of methylamine with a pre-functionalized phenylacetate precursor. For example:
- Step 1: Bromination of ethyl 2-phenylacetate at the meta position to introduce a bromomethyl group (similar to methods in ).
- Step 2: Nucleophilic substitution using methylamine to replace bromine with the methylamino group.
- Optimization: Catalysts like Pd/C or CuI can enhance reaction efficiency, while solvents such as DMF or THF improve solubility. Reaction temperatures between 60–80°C and pH control (neutral to slightly basic) are critical for high yields (>75%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
